Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate
Description
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate is an organic compound with the molecular formula C₂₂H₂₀O₈ and a molecular weight of 412.39 g/mol . This compound is characterized by the presence of two methoxybenzoyl groups attached to a butenedioate backbone, making it a unique and interesting molecule for various chemical studies.
Properties
CAS No. |
676591-78-9 |
|---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate |
InChI |
InChI=1S/C22H20O8/c1-27-15-9-5-13(6-10-15)19(23)17(21(25)29-3)18(22(26)30-4)20(24)14-7-11-16(28-2)12-8-14/h5-12H,1-4H3 |
InChI Key |
CFSLFTBTTKNSAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C(C(=O)C2=CC=C(C=C2)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate typically involves the esterification of 2,3-bis(4-methoxybenzoyl)but-2-enedioic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: This compound can be used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The methoxybenzoyl groups may also interact with specific proteins, influencing their activity and function .
Comparison with Similar Compounds
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate can be compared with similar compounds such as:
Dimethyl 2,3-bis(4-hydroxybenzoyl)but-2-enedioate: Similar structure but with hydroxy groups instead of methoxy groups.
Dimethyl 2,3-bis(4-chlorobenzoyl)but-2-enedioate: Contains chlorobenzoyl groups instead of methoxybenzoyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
Dimethyl 2,3-bis(4-methoxybenzoyl)but-2-enedioate, also known by its CAS number 676591-78-9, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.32 g/mol. The compound features two methoxybenzoyl groups attached to a butenedioate backbone, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 676591-78-9 |
| Molecular Formula | C17H18O5 |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of dimethyl malonate with appropriate benzoyl derivatives under controlled conditions. The process may include steps such as:
- Formation of the Intermediate : Reacting dimethyl malonate with an acyl chloride or anhydride to form a diester.
- Coupling Reaction : Introducing the methoxybenzoyl groups through acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which can be beneficial in preventing cellular damage associated with various diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways related to cell survival and proliferation.
For instance, a study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with ROS, reducing oxidative damage.
- Cell Cycle Regulation : It may influence cell cycle checkpoints, leading to cell cycle arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells.
Study on Antioxidant Activity
A comparative study assessed the antioxidant properties of several compounds, including this compound. The results indicated that it had a higher antioxidant capacity than some known standards like ascorbic acid and trolox .
Study on Anticancer Effects
In another study focusing on its anticancer effects, researchers treated MCF-7 and PC-3 cells with varying concentrations of the compound. The findings revealed that concentrations above 50 µM significantly reduced cell viability by over 70%, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
